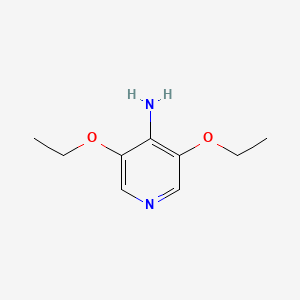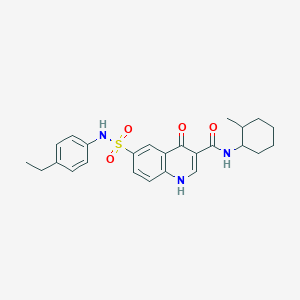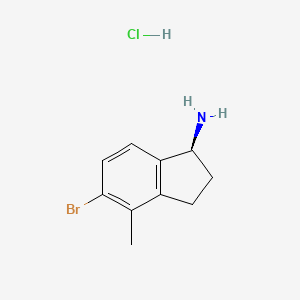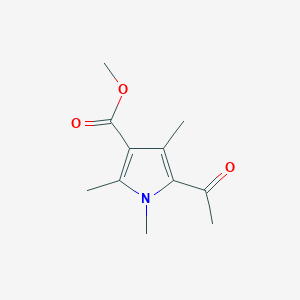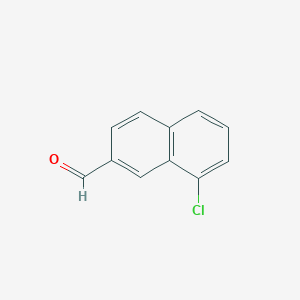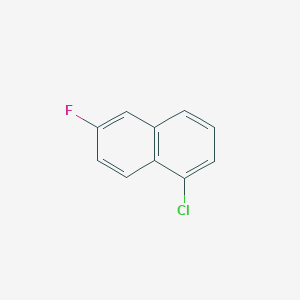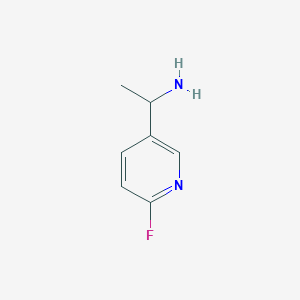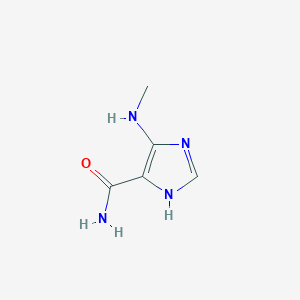![molecular formula C8H9BO3 B3332563 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 905710-77-2](/img/structure/B3332563.png)
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
概要
説明
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol, also known as 5-HMF boronic acid, is an organic compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. This compound has a boron atom in its structure, which makes it an important building block for the synthesis of various organic compounds.
作用機序
Target of Action
The primary target of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that inhibits the release of inflammatory markers .
Mode of Action
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4, specifically interacting with the bimetallic heme and overlapping with the phosphate in cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, inhibiting the enzyme’s activity and leading to an increase in cAMP levels .
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. It leads to the phosphorylation of cAMP response element-binding protein in human monocytes and a decrease in extracellular signal-regulated kinase phosphorylation in human T cells . These changes result in a decrease in the production of cell factors, which are implicated in skin structure changes, barrier function pathology, and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .
Pharmacokinetics
It’s known that the compound can penetrate the skin locally , suggesting that it may have good bioavailability when used topically.
Result of Action
The inhibition of PDE4 by 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol leads to a decrease in the release of tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22 . These cytokines are associated with inflammatory responses and skin structure changes. Therefore, the compound’s action can potentially alleviate symptoms of skin diseases like psoriasis and atopic dermatitis .
Action Environment
The action of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting the transcription of IL-13, IL-22, IL-17F, and IL-23 induced by phorbol myristate acetate, as well as the expression of thymic stromal lymphopoietin induced by calcipotriol in mouse skin, suggests that it may be more effective in certain inflammatory environments .
実験室実験の利点と制限
One of the main advantages of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid is its high yield and ease of synthesis. This makes it a valuable building block for the synthesis of various organic compounds. Another advantage is its potential as an anti-cancer agent, which has been demonstrated in vitro and in vivo studies. However, there are also limitations to the use of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid in lab experiments. One limitation is its potential toxicity, which needs to be further investigated. Another limitation is its stability, as it can degrade over time, leading to reduced activity.
将来の方向性
There are several future directions for the study of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid. One direction is to investigate its potential as an anti-cancer agent in humans. This will require further studies to determine its safety and efficacy in clinical trials. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. This can lead to the development of new materials with applications in various fields, such as electronics and energy storage. Finally, more studies are needed to investigate the mechanism of action of 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid, which can help to identify new targets for drug development.
科学的研究の応用
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various organic compounds, such as boron-containing polymers and dendrimers. In medicinal chemistry, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been shown to have potential as an anti-cancer agent, as it can inhibit the activity of proteasomes, which are involved in the degradation of proteins in cancer cells. In materials science, 5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol boronic acid has been used as a cross-linking agent for the synthesis of hydrogels and other materials.
特性
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCPDWREFJZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228161 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol | |
CAS RN |
905710-77-2 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905710-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol](/img/structure/B3332495.png)


